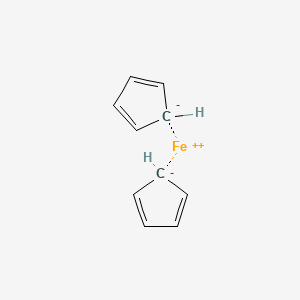

Cyclopentane; iron

Cat. No. B8563310

M. Wt: 186.03 g/mol

InChI Key: KTWOOEGAPBSYNW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05482692

Procedure details

An iron containing ZSM-5 catalyst was prepared by the following method: about 10 g of the same HZSM-5 as that of Example 1 was heated in a stream of dry air to 375° C. for 4 hours and then was cooled to room temperature. A solution of 0.3331 g of ferrocene (dicyclopentadienyliron) in 30 g dry toluene was then added to the dried zeolite and the slurry was mixed at room temperature overnight. The slurry was filtered and washed once with 100 ml of Tetralin® to remove excess ferrocene from the external surface of the zeolite. Excess Tetralin® was allowed to evaporate at room temperature to give a Tetralin®/ferrocene wetted zeolite. The recovered solid was then calcined in a stream of dry air at about 538° C. for about 6 hours to produce the desired iron containing catalyst, Catalyst C. The iron loading of this catalyst is about 0.66 wt. %.

Identifiers

|

REACTION_CXSMILES

|

[Fe:1].[CH-:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[CH-:7]1[CH:11]=[CH:10][CH:9]=[CH:8]1.[Fe+2].[C:13]1([CH3:19])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[CH2:17]1[C:18]2[C:13](=[CH:19][CH:3]=[CH:2][CH:6]=2)[CH2:14][CH2:15][CH2:16]1.[CH-:7]1[CH:11]=[CH:10][CH:9]=[CH:8]1.[CH-:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[Fe+2:1] |f:1.2.3,6.7.8|

|

Inputs

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

375 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the slurry was mixed at room temperature overnight

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The slurry was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed once with 100 ml of Tetralin®

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove excess ferrocene from the external surface of the zeolite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to evaporate at room temperature

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05482692

Procedure details

An iron containing ZSM-5 catalyst was prepared by the following method: about 10 g of the same HZSM-5 as that of Example 1 was heated in a stream of dry air to 375° C. for 4 hours and then was cooled to room temperature. A solution of 0.3331 g of ferrocene (dicyclopentadienyliron) in 30 g dry toluene was then added to the dried zeolite and the slurry was mixed at room temperature overnight. The slurry was filtered and washed once with 100 ml of Tetralin® to remove excess ferrocene from the external surface of the zeolite. Excess Tetralin® was allowed to evaporate at room temperature to give a Tetralin®/ferrocene wetted zeolite. The recovered solid was then calcined in a stream of dry air at about 538° C. for about 6 hours to produce the desired iron containing catalyst, Catalyst C. The iron loading of this catalyst is about 0.66 wt. %.

Identifiers

|

REACTION_CXSMILES

|

[Fe:1].[CH-:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[CH-:7]1[CH:11]=[CH:10][CH:9]=[CH:8]1.[Fe+2].[C:13]1([CH3:19])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[CH2:17]1[C:18]2[C:13](=[CH:19][CH:3]=[CH:2][CH:6]=2)[CH2:14][CH2:15][CH2:16]1.[CH-:7]1[CH:11]=[CH:10][CH:9]=[CH:8]1.[CH-:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[Fe+2:1] |f:1.2.3,6.7.8|

|

Inputs

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

375 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the slurry was mixed at room temperature overnight

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The slurry was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed once with 100 ml of Tetralin®

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove excess ferrocene from the external surface of the zeolite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to evaporate at room temperature

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05482692

Procedure details

An iron containing ZSM-5 catalyst was prepared by the following method: about 10 g of the same HZSM-5 as that of Example 1 was heated in a stream of dry air to 375° C. for 4 hours and then was cooled to room temperature. A solution of 0.3331 g of ferrocene (dicyclopentadienyliron) in 30 g dry toluene was then added to the dried zeolite and the slurry was mixed at room temperature overnight. The slurry was filtered and washed once with 100 ml of Tetralin® to remove excess ferrocene from the external surface of the zeolite. Excess Tetralin® was allowed to evaporate at room temperature to give a Tetralin®/ferrocene wetted zeolite. The recovered solid was then calcined in a stream of dry air at about 538° C. for about 6 hours to produce the desired iron containing catalyst, Catalyst C. The iron loading of this catalyst is about 0.66 wt. %.

Identifiers

|

REACTION_CXSMILES

|

[Fe:1].[CH-:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[CH-:7]1[CH:11]=[CH:10][CH:9]=[CH:8]1.[Fe+2].[C:13]1([CH3:19])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[CH2:17]1[C:18]2[C:13](=[CH:19][CH:3]=[CH:2][CH:6]=2)[CH2:14][CH2:15][CH2:16]1.[CH-:7]1[CH:11]=[CH:10][CH:9]=[CH:8]1.[CH-:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[Fe+2:1] |f:1.2.3,6.7.8|

|

Inputs

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

375 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the slurry was mixed at room temperature overnight

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The slurry was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed once with 100 ml of Tetralin®

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove excess ferrocene from the external surface of the zeolite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to evaporate at room temperature

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |